9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Overview
Description
9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione, also known as triptycene, is an eye-catching hydrocarbon with a paddlewheel or propeller-shaped molecule . The characteristic structure of triptycene is composed of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core .
Synthesis Analysis
The parent triptycene (9,10-dihydro-9,10[1’,2’]-benzenoanthracene) is synthesized via [4 + 2] cycloaddition between doubly reduced 9,10-dihydro-9,10-diboraanthracenes and benzyne, generated in situ . The P–H bond can be replaced with a P–C bond through different types of reactions, based on the nucleophilic attack on electron-poor carbon atoms .Molecular Structure Analysis
The molecular structure of triptycene is composed of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The H-phosphinate 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a commercial compound of interest for its flame retardant properties, was successfully converted to related phosphonamidates following a recently patented one-pot method based on the oxidation of the species in the presence of a suitable aliphatic or aromatic amine under mild conditions .Physical And Chemical Properties Analysis
The unique properties of triptycenes in the liquid and solid states are elaborated. Unique interactions, which involve triptycene molecular scaffolds, are presented. Molecular interactions within a triptycene unit, as well as between triptycenes or triptycenes and other molecules, are also evaluated .Scientific Research Applications
Anticancer and Antimalarial Activities
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione has been synthesized and evaluated for its potential in anticancer and antimalarial activities. Studies have shown its promising inhibitory effects on L1210 leukemia cell viability and on the malaria parasite Plasmodium falciparum (Hua et al., 2002).
Charge-Transfer Interaction Studies
The compound has been the subject of studies focusing on charge-transfer interactions. A series of derivatives have been prepared, with research indicating significant effects on charge-transfer band shifts, confirming the importance of this interaction in its molecular behavior (Yamamura et al., 1982).
Supramolecular Formation
Investigations into the crystal structures of this compound have revealed interesting supramolecular formations. These formations are driven by weak intermolecular π-π interactions and CH···O hydrogen bonds, leading to three-dimensional supramolecules (Hashimoto et al., 1999).
Photochemistry Applications
The photochemistry of this compound has been explored, revealing novel photoproducts and mechanisms. These studies provide insights into its potential applications in photochemical processes (Fu et al., 1998).
Solvent and Substituent Effects on Electronic Spectra
Research has also been conducted on the effects of different solvents and substituents on the electronic spectra of this compound derivatives. These studies have significant implications for its use in various chemical environments (Kitaguchi, 1989).
Antioxidant and Anti-inflammatory Activities
Synthesized derivatives of this compound have been evaluated for antioxidant and anti-inflammatory activities. The results show significant potential in intervening with free radical processes, offering insights into its possible therapeutic applications (Xanthopoulou et al., 2003).
Mechanism of Action
Target of Action
INCA-6, also known as 9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione or NFAT Activation Inhibitor III, is a potent, cell-permeable, and selective inhibitor of the interaction between calcineurin and its substrate nuclear factor of activated T cells (NFAT) . The primary target of INCA-6 is the calcineurin-NFAT interaction .
Mode of Action
INCA-6 specifically blocks the targeting of NFAT substrate to the calcineurin phosphatase site . It does this by binding covalently but reversibly to calcineurin at the residue Cys266 . This results in steric changes that mask the binding site for NFAT .
Biochemical Pathways
The inhibition of the calcineurin-NFAT interaction by INCA-6 affects several biochemical pathways. It blocks NFAT dephosphorylation, cytokine mRNA induction, and nuclear import .
Pharmacokinetics
It is known that inca-6 is soluble in dmso to 25 mm , which suggests that it could be administered in a DMSO-based solution for in vivo studies.
Future Directions
Triptycene-based systems are of intense interest; in recent years, advances in the synthetic methodology and properties of new triptycenes have been reported by researchers from various fields of science . The chemical versatility and the low toxicity make DOPO derivatives viable alternatives to halogenated flame retardants .
properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPUOHXXCNSQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C=CC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282457 | |
Record name | INCA-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3519-82-2 | |
Record name | 9,10-Dihydro-9,10[1′,2′]-benzenoanthracene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3519-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 25996 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003519822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC25996 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | INCA-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of INCA-6 and how does it interact with this target?
A1: INCA-6 specifically targets the interaction between calcineurin and NFAT (Nuclear Factor of Activated T-cells). [, ] It disrupts the binding of NFAT to calcineurin, preventing its dephosphorylation and subsequent translocation to the nucleus. []
Q2: What are the downstream consequences of INCA-6 inhibiting the calcineurin/NFAT pathway?
A2: Inhibition of the calcineurin/NFAT pathway by INCA-6 leads to the downregulation of NFAT-dependent gene expression. This includes genes involved in various cellular processes, such as inflammation, cell proliferation, apoptosis, and angiogenesis. [, , , ]
Q3: What is the molecular formula and weight of INCA-6?
A3: The molecular formula of INCA-6 is C20H12O2, and its molecular weight is 284.31 g/mol.
Q4: Has research investigated the structure-activity relationship (SAR) of INCA-6 and its analogues?
A4: While the provided abstracts don't delve into specific SAR studies for INCA-6, they highlight its structural similarity to other NFAT inhibitors. Understanding how modifications to the INCA-6 scaffold affect its potency and selectivity would be crucial for developing more effective and targeted inhibitors. [, ]
Q5: In which disease models has INCA-6 demonstrated efficacy in pre-clinical studies?
A5: Pre-clinical studies have shown promising results using INCA-6 in various disease models:
- Diabetic Retinopathy: INCA-6 reduced retinal vascular leakage and inflammation in a streptozocin-induced mouse model of diabetic retinopathy. [] It also inhibited retinal neovascularization in a rat model of oxygen-induced retinopathy. []
- Glucocorticoid Resistance in Asthma: INCA-6, along with other compounds, showed potential for repurposing to treat glucocorticoid resistance in asthma by potentiating the anti-inflammatory effect of dexamethasone. []
- B-cell Malignancies: INCA-6 demonstrated growth-inhibitory effects in patient-derived xenograft models of B-cell acute lymphoblastic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. []
- Atopic Dermatitis: INCA-6 exhibited anti-atopic effects in a 2,4-dinitrochlorobenzene-induced mouse model, suggesting potential for treating atopic dermatitis. []
- Cholestasis: INCA-6 suppressed bile acid-induced expression of inflammatory cytokines in mouse hepatocytes and showed potential for reducing cholestatic liver injury. []
- Osteocyte Apoptosis: INCA-6 inhibited the nuclear translocation of NFATc1 in osteocytes and suppressed osteocyte apoptosis induced by compressive force in mouse parietal bones. []
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